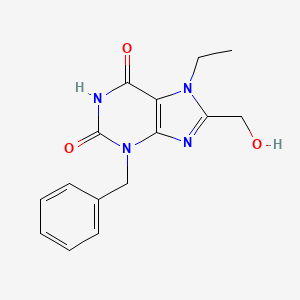
Potassium 2-(4-nitro-1H-pyrazol-1-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium 2-(4-nitro-1H-pyrazol-1-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a nitro group at the 4-position of the pyrazole ring and a potassium salt of the acetate group attached to the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(4-nitro-1H-pyrazol-1-yl)acetate typically involves the following steps:
Nitration of Pyrazole: The starting material, pyrazole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Acetylation: The nitrated pyrazole is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(4-nitro-1H-pyrazol-1-yl)acetic acid.
Formation of Potassium Salt: The final step involves neutralizing the acetic acid derivative with potassium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
Potassium 2-(4-nitro-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetate group can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Oxidation: The pyrazole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 2-(4-amino-1H-pyrazol-1-yl)acetate.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Oxidation: Oxidized pyrazole derivatives with different functional groups.
科学研究应用
Potassium 2-(4-nitro-1H-pyrazol-1-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates with anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as energetic materials and polymers with specific properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Potassium 2-(4-nitro-1H-pyrazol-1-yl)acetate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic or toxic effects. The pyrazole ring can also participate in hydrogen bonding and other interactions with biological macromolecules.
相似化合物的比较
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Another pyrazole derivative with multiple nitro groups, used as an energetic material.
3,5-Diamino-1,2,4-triazole-1H-pyrazole:
Uniqueness
Potassium 2-(4-nitro-1H-pyrazol-1-yl)acetate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both the nitro group and the acetate group allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.
属性
分子式 |
C5H4KN3O4 |
|---|---|
分子量 |
209.20 g/mol |
IUPAC 名称 |
potassium;2-(4-nitropyrazol-1-yl)acetate |
InChI |
InChI=1S/C5H5N3O4.K/c9-5(10)3-7-2-4(1-6-7)8(11)12;/h1-2H,3H2,(H,9,10);/q;+1/p-1 |
InChI 键 |
FIYZXBDEYWLXGD-UHFFFAOYSA-M |
规范 SMILES |
C1=C(C=NN1CC(=O)[O-])[N+](=O)[O-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


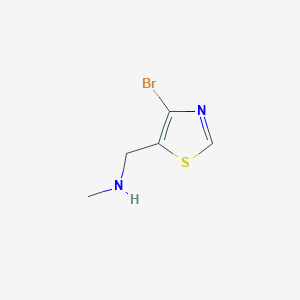
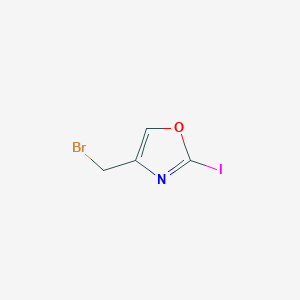
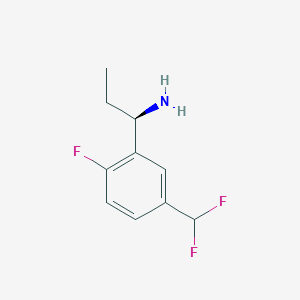
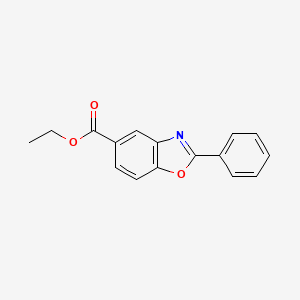
![6-Iodobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12967004.png)
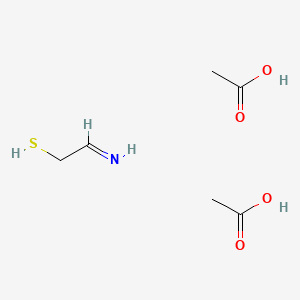
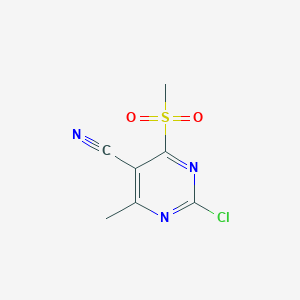

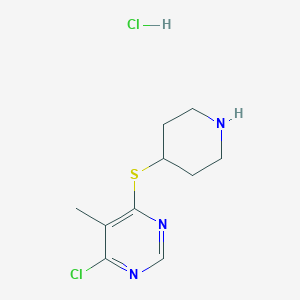

![5-Phenyl-5H-benzo[b]carbazole](/img/structure/B12967039.png)
![7-ethyl-4,5-dihydro-1H-furo[2,3-g]indazole](/img/structure/B12967044.png)
![6-Methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12967056.png)
